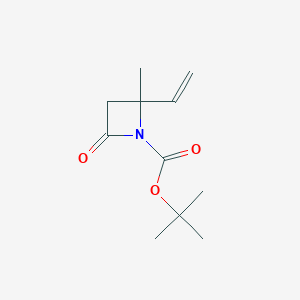

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate, also known as TBEMO, is a synthetic compound that has recently been studied for its potential medicinal applications. TBEMO is a heterocyclic molecule, meaning that it is composed of atoms of more than one element, and is composed of a five-membered ring structure. This compound has been studied for its ability to act as a chiral catalyst, which is the ability to promote the formation of one enantiomer over another in a reaction. Additionally, TBEMO has been studied for its potential therapeutic applications, such as its ability to act as an anti-inflammatory agent and its potential to inhibit the growth of cancer cells.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate and its derivatives are utilized in various synthesis and chemical reaction studies, showcasing their versatility as intermediates in organic synthesis. For instance, the use of zinc in Barbier-type reactions with halogen derivatives led to expected substitution products, highlighting the compound's reactivity in promoting anomalous substitution reactions (Valiullina et al., 2018). This research demonstrates the potential of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate derivatives in complex organic synthesis processes, including the formation of new functionalized N-substituted pyrrolidinones through intramolecular Michael type cyclization.

Structural and Molecular Studies

Investigations into the crystal structure of related compounds, such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine, provide insight into the molecular configurations and interactions of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate derivatives (Zou Xia, 2001). These studies are crucial for understanding the compound's behavior in various chemical environments, influencing its application in synthesis and drug design.

Applications in Polymerization and Catalysis

Research on tert-butyl derivatives highlights their role in polymerization processes and as catalysts in organic reactions. The efficiency of tert-alkyl peroxyester initiators in high-pressure ethene polymerization (Buback et al., 2007) and the suppression of β-hydride chain transfer in nickel(II)-catalyzed ethylene polymerization via weak fluorocarbon ligand–product interactions (Weberski et al., 2012) exemplify the potential of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate derivatives in enhancing the efficiency and selectivity of polymer production.

Advanced Organic Synthesis Techniques

Innovations in organic synthesis techniques, such as the enantioselective synthesis of bioactive alkaloids using derivatives of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (Passarella et al., 2005), demonstrate the importance of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate in facilitating complex, enantioselective transformations. These methodologies provide pathways for the synthesis of structurally diverse molecules with potential therapeutic applications.

Eigenschaften

IUPAC Name |

tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-6-11(5)7-8(13)12(11)9(14)15-10(2,3)4/h6H,1,7H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWYONDNTDZFJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N1C(=O)OC(C)(C)C)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B2802797.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2802799.png)

![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B2802800.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2802801.png)

![[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B2802802.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2802810.png)

![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrile](/img/structure/B2802812.png)

methanone](/img/structure/B2802814.png)